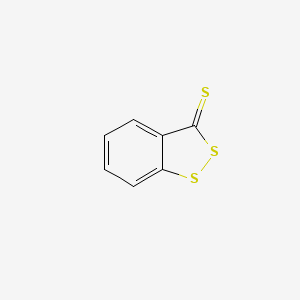

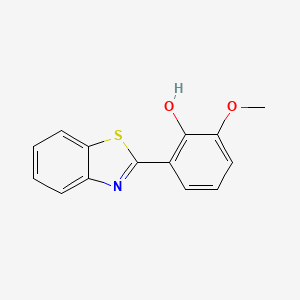

3H-1,2-Benzodithiole-3-thione

Descripción general

Descripción

3H-1,2-Benzodithiole-3-thione, also known as Benzodithiolethione (BDT), is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive candidate for use in several areas of research. In

Aplicaciones Científicas De Investigación

Fuente de Sulfuro de Hidrógeno

3H-1,2-Benzodithiole-3-thione se encuentra entre las clases mejor estudiadas de heterociclos que contienen polisulfuro debido al reciente interés explosivo en estos compuestos como fuentes de sulfuro de hidrógeno . El sulfuro de hidrógeno es una molécula de señalización gaseosa producida endógenamente .

Síntesis de Diversos Heterociclos

This compound se utiliza en la síntesis de varios sistemas heterocíclicos a través de la cicloadición dipolar 1,3, la sustitución de uno o dos átomos de azufre para formar unidades que contienen carbono y carbono-nitrógeno .

Actividad Farmacológica

Los derivados de 1,2-ditiol, incluido this compound, muestran muchos tipos de actividad farmacológica significativa . Estos incluyen propiedades antitumorales, antioxidantes, quimioterapéuticas, antitrombóticas y radioprotectoras .

Actividad Anti-VIH

Además de las aplicaciones anteriores, los 1,2-ditioles, incluido this compound, muestran actividad anti-VIH .

Agentes Terapéuticos para Enfermedades Neurológicas

Estos compuestos tienen aplicaciones terapéuticas potenciales para la enfermedad de Alzheimer y están involucrados en una serie de enfermedades, incluidas las enfermedades de Down, Alzheimer y Parkinson .

Fármacos Antiinflamatorios

Se sabe que los derivados de 1,2-ditiol-3-tiona tienen propiedades antiinflamatorias .

Protección de las Células del Epitelio Pigmentario Retiniano

Estos compuestos tienen aplicaciones potenciales en la protección de las células del epitelio pigmentario retiniano de la radiación UV .

Agentes Quimiopreventivos

Los derivados de 1,2-ditiol-3-tiona se pueden utilizar como agentes quimiopreventivos que pueden retrasar, inhibir o revertir los procesos carcinogénicos .

Mecanismo De Acción

Target of Action

It has been shown to react with diphenyldiazomethane in the presence of copper-(ii) acetylacetonate .

Mode of Action

3H-1,2-Benzodithiole-3-thione reacts with diphenyldiazomethane in the presence of copper-(II) acetylacetonate to afford the corresponding 4,5-benzo-3-diphenylmethylene-1,2-dithiole . This reaction involves a predominant extrusion of the exocyclic sulfur atom .

Análisis Bioquímico

Biochemical Properties

3H-1,2-Benzodithiole-3-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with copper-(II) acetylacetonate, leading to the formation of 4,5-benzo-3-diphenylmethylene-1,2-dithiole . This interaction involves the extrusion of the exocyclic sulfur atom, highlighting the compound’s ability to participate in sulfur transfer reactions . Additionally, this compound has been studied for its potential to induce phase II detoxifying enzymes, such as glutathione S-transferase, which plays a crucial role in cellular defense mechanisms .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its ability to inhibit the proliferation of prostate cancer cell lines, such as PC3, DU145, and LNCaP, by inducing cell cycle arrest and apoptosis . Furthermore, this compound has been reported to protect retinal pigment epithelium cells from UV radiation-induced damage, highlighting its potential as a protective agent against oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can act as a sulfur donor in biochemical reactions, facilitating the transfer of sulfur atoms to other molecules . Additionally, it has been shown to inhibit the activity of certain enzymes, such as copper-(II) acetylacetonate, by binding to their active sites and altering their catalytic properties . This inhibition can lead to changes in gene expression and cellular function, contributing to the compound’s therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various byproducts . These byproducts may have different biological activities, which can influence the overall effects of the compound. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged induction of detoxifying enzymes and protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can induce beneficial effects, such as the activation of detoxifying enzymes and protection against oxidative damage . High doses of this compound may lead to toxic or adverse effects, including hepatotoxicity and disruption of normal cellular function . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, influencing metabolic flux and metabolite levels. Additionally, this compound has been shown to modulate the activity of phase II detoxifying enzymes, such as glutathione S-transferase, which plays a crucial role in the metabolism and elimination of xenobiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, this compound can accumulate in specific compartments or organelles, where it exerts its effects. Studies have shown that the compound can localize to the cytoplasm and mitochondria, where it interacts with various biomolecules and influences cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . Additionally, the compound can interact with nuclear proteins, influencing gene expression and cellular responses .

Propiedades

IUPAC Name |

1,2-benzodithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4S3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGJSZGTNIFSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187197 | |

| Record name | Dithiosulfindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-42-5 | |

| Record name | Dithiosulfindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2-Benzodithiole-3-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dithiosulfindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIOSULFINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3ZFE8YHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

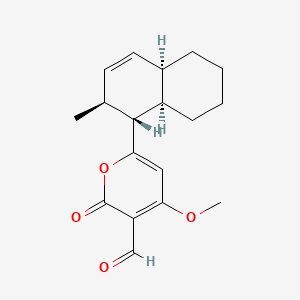

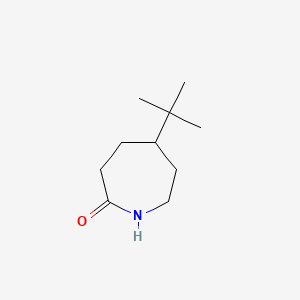

![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)